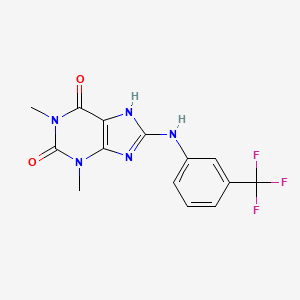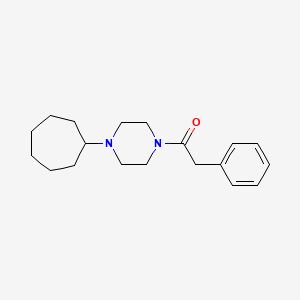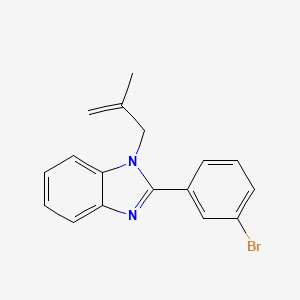
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a bromophenyl group and a methylprop-2-en-1-yl group attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or a brominating agent.
Attachment of the Methylprop-2-en-1-yl Group: The final step involves the alkylation of the benzodiazole core with a methylprop-2-en-1-yl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the alkyl and benzodiazole moieties.
Addition Reactions: The double bond in the methylprop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Addition: Electrophiles like hydrogen halides or halogens can be used under mild conditions.
Major Products Formed
Substitution: Products where the bromine atom is replaced by other functional groups.
Oxidation: Oxidized derivatives of the benzodiazole or alkyl groups.
Reduction: Reduced forms of the benzodiazole or alkyl groups.
Addition: Adducts formed by the addition of electrophiles to the double bond.
Scientific Research Applications
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized benzodiazoles.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the benzodiazole core may contribute to the compound’s overall activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-1,3-benzodiazole: Lacks the bromine and methylprop-2-en-1-yl groups, which may result in different chemical and biological properties.
2-(4-bromophenyl)-1H-1,3-benzodiazole: Similar structure but with the bromine atom in a different position, potentially leading to different reactivity and activity.
1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Lacks the bromophenyl group, which may affect its overall properties.
Uniqueness
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the bromophenyl and methylprop-2-en-1-yl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups may enhance its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery.
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-12(2)11-20-16-9-4-3-8-15(16)19-17(20)13-6-5-7-14(18)10-13/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGFXJDXKSPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide](/img/structure/B5762816.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide](/img/structure/B5762827.png)
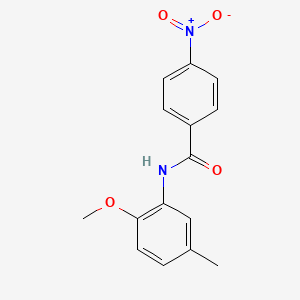
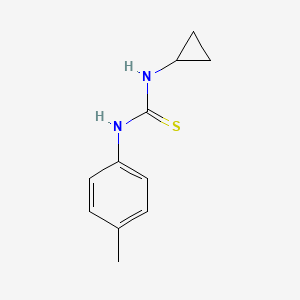
![2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
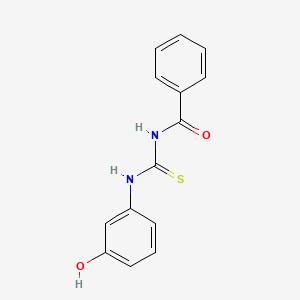
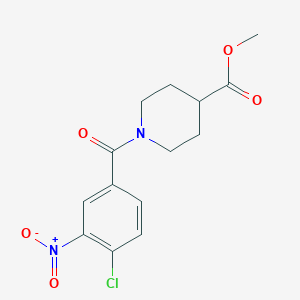
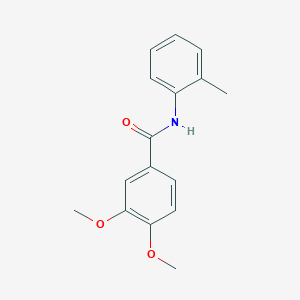
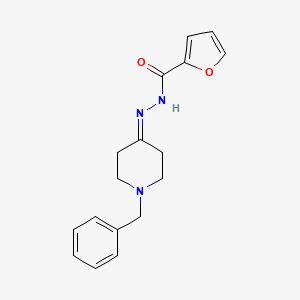
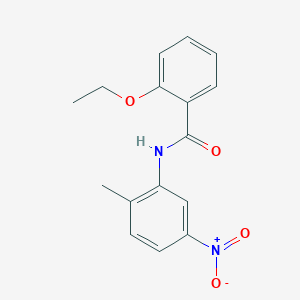
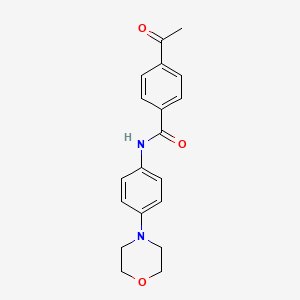
![N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B5762902.png)
